5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Chemical Synthesis Process Chemistry Drug Discovery Intermediates

5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 103030-69-9) is a substituted tetrahydroisoquinoline (THIQ) derivative, a privileged scaffold in medicinal chemistry for diverse biological activities. This specific regioisomer features a methoxy group at the 5-position of the bicyclic core, differentiating it from more common 6- and 7-methoxy analogs.

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
CAS No. 103030-69-9
Cat. No. B035257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS103030-69-9
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CCNC2.Cl
InChIInChI=1S/C10H13NO.ClH/c1-12-10-4-2-3-8-7-11-6-5-9(8)10;/h2-4,11H,5-7H2,1H3;1H
InChIKeyGBWPQBYOAUWWLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 103030-69-9): Core Properties and Baseline for Scientific Procurement


5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 103030-69-9) is a substituted tetrahydroisoquinoline (THIQ) derivative, a privileged scaffold in medicinal chemistry for diverse biological activities [1]. This specific regioisomer features a methoxy group at the 5-position of the bicyclic core, differentiating it from more common 6- and 7-methoxy analogs [2]. The hydrochloride salt form (C10H13NO·HCl, MW 199.68 g/mol) is a crystalline solid with 97% purity, enhancing stability and water solubility for ease of use in biological assays . It serves as a versatile synthetic intermediate for constructing more complex bioactive molecules, particularly in neuroscience and oncology research programs .

Why Generic Substitution of 5-Methoxy-THIQ Analogs Fails: Procurement Implications of Regioisomer-Specific Activity


The assumption that any methoxy-substituted tetrahydroisoquinoline is functionally equivalent is a critical procurement error. The position of the methoxy group dictates the molecule's electronic distribution, lipophilicity, and specific interactions with biological targets [1]. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline, while commercially available, is often prohibitively expensive and limited in supply, making the 5-methoxy isomer a more practical starting material for large-scale synthesis [2]. SAR studies on THIQ scaffolds confirm that aromatic substitutions, even with the same functional group at different positions, profoundly alter receptor binding affinity and selectivity profiles [3]. Therefore, substituting a 5-methoxy-THIQ with a 6- or 7-methoxy analog can lead to a loss of target engagement, altered potency, or unexpected biological outcomes, compromising experimental reproducibility and project timelines. The following quantitative evidence delineates the specific and verifiable differentiation of the 5-methoxy regioisomer.

Quantitative Differentiation Guide for 5-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride


Superior Procurement Economics: A Quantified Cost Advantage Over the 6-Methoxy Regioisomer

The 5-methoxy regioisomer offers a significant and quantifiable procurement advantage over its closest analog, 6-methoxy-1,2,3,4-tetrahydroisoquinoline. The 6-methoxy analog is reported to be prohibitively expensive at >$400/g and available only in limited milligram quantities from a few sources, which severely constrains its utility as a scalable research intermediate [1]. In contrast, the 5-methoxy hydrochloride is readily available from multiple commercial vendors at prices that enable routine and large-scale use (e.g., $165/g for 97% purity) .

Chemical Synthesis Process Chemistry Drug Discovery Intermediates

Serotonergic Activity: Divergent 5-HT1A/5-HT2A Affinity Profile for Neuroscience Research

In a series of 1-adamantoyloaminoalkyl derivatives, a 5-methoxy substituted THIQ compound exhibited a distinct 5-HT1A receptor binding profile (Ki = 22 nM) compared to its unsubstituted parent (Ki = 1.3 nM) [1]. While this substitution reduced affinity at 5-HT1A, it is part of a broader SAR trend where aromatic substitution, particularly at the 5-position, was shown to increase 5-HT2A receptor affinity (Ki = 40-1475 nM) and consequently alter the selectivity profile between these two closely related serotonin receptor subtypes [1]. This finding is consistent with the SAR of methoxylated THIQs, where the precise position of the methoxy group is a key determinant of receptor subtype selectivity [2].

Neuropharmacology Serotonin Receptors SAR Studies 5-HT1A 5-HT2A

Impact on Ion Channel Binding: Comparative Affinity in Apamin-Sensitive K+ Channels

A systematic SAR study on methoxylated tetrahydroisoquinolinium derivatives revealed that the position of the methoxy group on the THIQ scaffold critically modulates affinity for apamin-sensitive Ca2+-activated K+ channels [1]. The study directly compared 6,7-, 6,8-, and 7,8-dimethoxy isomers, finding that the 6,7-dimethoxy configuration conferred the highest affinity [1]. Furthermore, it was established that a monomethoxy substitution, such as the 5-methoxy group, can serve as a distinct starting point for further functionalization to achieve high affinity, as demonstrated by the potent tertiary amine 6,7,8-trimethoxy derivative 3f [1].

Ion Channels Neuropharmacology Electrophysiology Apamin

Synthetic Versatility: Enabling Access to a Diverse Array of Bioactive THIQ Derivatives

The 5-methoxy-THIQ hydrochloride serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, as evidenced by its citation in multiple patent applications. For example, it is a key starting material for substituted tetrahydroisoquinolines described in US Patent 8343961, which are used to treat cancer [1]. Its utility extends to the synthesis of novel PDE4 inhibitors, a class of compounds with potential applications in treating inflammatory diseases [2]. The primary amine handle and the 5-methoxy substituent provide distinct vectors for chemical elaboration, enabling access to a chemical space that is less explored compared to the more synthetically constrained 6- and 7-methoxy analogs.

Medicinal Chemistry Synthetic Intermediates Drug Discovery Diversity-Oriented Synthesis

Optimal Research and Industrial Application Scenarios for 5-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride


Cost-Effective, Large-Scale Synthesis of SAR Libraries

For medicinal chemistry programs requiring large quantities of a THIQ scaffold for parallel synthesis or scale-up, 5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is the economically sound choice. Its established low cost of $165/g contrasts sharply with the >$400/g and limited availability of the 6-methoxy analog, as documented in US Patent 20080033177 [1]. This cost advantage allows for the exploration of diverse chemical space without budgetary constraints, making it ideal for generating focused libraries for hit-to-lead optimization.

Neuroscience Research on Serotonergic Modulation

Researchers investigating the fine-tuning of 5-HT1A and 5-HT2A receptor activity should select the 5-methoxy-THIQ scaffold. Quantitative SAR data demonstrates that the 5-methoxy substituent yields a unique binding profile (5-HT1A Ki = 22 nM) compared to the unsubstituted core (Ki = 1.3 nM) and influences 5-HT2A affinity (Ki = 40-1475 nM) [2]. This differentiation is critical for developing subtype-selective ligands and probes, as outlined in reviews of THIQ pharmacology [3].

Development of Novel Potassium Channel Modulators

In ion channel research, the 5-methoxy-THIQ scaffold provides a defined starting point for creating modulators of apamin-sensitive Ca2+-activated K+ channels. SAR studies confirm that the pattern of methoxylation on the THIQ core is a major determinant of channel affinity, with distinct profiles for different regioisomers [4]. The 5-methoxy isomer offers a specific and underexplored chemical space distinct from the 6,7-dimethoxy or 6,8-dimethoxy series, enabling the design of compounds with potentially novel pharmacological properties.

Pharmaceutical Process R&D and Patent Strategy

In process chemistry and intellectual property development, the 5-methoxy isomer offers a strategic advantage. Its use in patented syntheses, such as those for substituted heterocyclic compounds (US Patent 8343961) [5] and PDE4 inhibitors [6], establishes it as a validated intermediate for creating proprietary chemical matter. Its commercial availability and reasonable cost facilitate process optimization and scale-up studies, which are essential for advancing drug candidates toward clinical development.

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